molecular formula C29H32N4O4S B2966318 (E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide CAS No. 735339-58-9

(E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide

Cat. No. B2966318
CAS RN: 735339-58-9
M. Wt: 532.66
InChI Key: WAPFVJJBNYHYGJ-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C29H32N4O4S and its molecular weight is 532.66. The purity is usually 95%.
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Scientific Research Applications

  • Analytical Profiles of Psychoactive Arylcyclohexylamines :

    • De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D. (2013) studied three psychoactive arylcyclohexylamines, which were characterized using various analytical techniques. These compounds were analyzed in biological matrices like blood, urine, and vitreous humor using liquid chromatography and mass spectrometry. This research demonstrates the analytical methods for similar complex molecules in biological fluids (De Paoli et al., 2013).
  • Cyanoacetamide in Heterocyclic Chemistry :

    • Bialy, S. A., & Gouda, M. (2011) focused on the synthesis of various heterocyclic compounds using cyanoacetamide, demonstrating the versatility of cyano compounds in synthesizing biologically active molecules. This study highlights the potential of using complex cyano compounds in medicinal chemistry (Bialy & Gouda, 2011).
  • New Hybrid Molecules with Anticonvulsant and Antinociceptive Activity :

    • Kamiński, K., Zagaja, M., Rapacz, A., Łuszczki, J., Andres-Mach, M., Abram, M., & Obniska, J. (2016) synthesized new piperazinamides, demonstrating their potential as anticonvulsants. These findings are relevant to the development of new therapeutic agents for epilepsy and pain management (Kamiński et al., 2016).
  • Synthesis of Aromatic Polyamides and Polyimides :

    • Yang, C.-P., & Lin, J.-H. (1995) explored the synthesis of polyamides and polyimides using complex diamines. This research contributes to the field of polymer science, where such compounds are used in creating materials with specific properties (Yang & Lin, 1995).
  • Pharmacological Characterization of a Novel κ-Opioid Receptor Antagonist :

    • Grimwood, S., Lu, Y., Schmidt, A. W., Vanase-Frawley, M., Sawant-Basak, A., Miller, E., Mclean, S., Freeman, J., Wong, S., McLaughlin, J., & Verhoest, P. (2011) characterized a novel κ-opioid receptor antagonist, demonstrating the potential of such compounds in treating depression and addiction disorders (Grimwood et al., 2011).

Mechanism of Action

properties

IUPAC Name

(E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O4S/c1-4-37-27-13-11-26(12-14-27)33-21(2)17-23(22(33)3)18-24(20-30)29(34)31-25-9-8-10-28(19-25)38(35,36)32-15-6-5-7-16-32/h8-14,17-19H,4-7,15-16H2,1-3H3,(H,31,34)/b24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPFVJJBNYHYGJ-HKOYGPOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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